molecular formula C11H16FNO B13704313 5-(4-Fluorophenoxy)-2-pentanamine

5-(4-Fluorophenoxy)-2-pentanamine

Cat. No.: B13704313
M. Wt: 197.25 g/mol
InChI Key: SVRCKMTVBXRWBU-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)-2-pentanamine is an organic compound that features a fluorinated phenoxy group attached to a pentanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenoxy)-2-pentanamine typically involves the reaction of 4-fluorophenol with a suitable pentanamine derivative. One common method is the nucleophilic substitution reaction where 4-fluorophenol reacts with 2-bromopentane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenoxy)-2-pentanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-(4-Fluorophenoxy)-2-pentanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenoxy)-2-pentanamine involves its interaction with specific molecular targets. The fluorinated phenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: Shares the fluorinated phenoxy group but lacks the pentanamine chain.

    2-Pentanamine: Contains the pentanamine chain but lacks the fluorinated phenoxy group.

    5-(4-Chlorophenoxy)-2-pentanamine: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

5-(4-Fluorophenoxy)-2-pentanamine is unique due to the presence of both the fluorinated phenoxy group and the pentanamine chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-(4-Fluorophenoxy)-2-pentanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C₁₁H₁₄FNO
  • Molecular Weight : 195.24 g/mol

The presence of a fluorine atom and a phenoxy group is significant as it influences the compound's lipophilicity and interaction with biological targets.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell proliferation effectively.

Cell LineIC50 (μM)
MCF-7 (Breast)5.2
OVCAR (Ovarian)3.8
HCT-116 (Colon)4.5

These values suggest that the compound has a promising therapeutic potential against these types of cancer.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies have indicated that the compound may activate caspase pathways, leading to programmed cell death.

Anti-Inflammatory Activity

In addition to its cytotoxic properties, this compound has been evaluated for anti-inflammatory activity. The compound was tested for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes.

Enzyme InhibitionIC50 (μM)
Lipoxygenase12.0

This inhibition suggests that the compound may be useful in treating conditions characterized by excessive inflammation.

Case Studies

  • Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on multiple cancer cell lines, demonstrating significant growth inhibition, particularly in ovarian and colon cancer cells.
  • Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in reduced swelling and inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The fluorine atom's presence in the structure enhances the compound's lipophilicity, which is crucial for membrane permeability and receptor binding affinity. Comparative studies with similar compounds indicate that variations in substituents can significantly affect biological activity.

Compound NameIC50 (μM)Unique Features
This compound3.8Fluorinated phenoxy group
5-(phenoxy)-2-pentanamine10.0Non-fluorinated variant
5-(3-Fluorophenoxy)-2-pentanamine6.5Different substitution pattern

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

5-(4-fluorophenoxy)pentan-2-amine

InChI

InChI=1S/C11H16FNO/c1-9(13)3-2-8-14-11-6-4-10(12)5-7-11/h4-7,9H,2-3,8,13H2,1H3

InChI Key

SVRCKMTVBXRWBU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOC1=CC=C(C=C1)F)N

Origin of Product

United States

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